(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807312
InChI: InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H/t9-;/m1./s1
SMILES: CC(C1=CC=CC2=C1CCCC2)N.Cl
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13807312

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
IUPAC Name (1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H/t9-;/m1./s1
Standard InChI Key WUZVCPMICBZLTQ-SBSPUUFOSA-N
Isomeric SMILES C[C@H](C1=CC=CC2=C1CCCC2)N.Cl
SMILES CC(C1=CC=CC2=C1CCCC2)N.Cl
Canonical SMILES CC(C1=CC=CC2=C1CCCC2)N.Cl

Introduction

Chemical Identity and Structural Elucidation

Molecular and Stereochemical Profile

The compound is formally identified by the IUPAC name (1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine hydrochloride and bears the CAS registry number 154377-56-7. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol. The structure comprises a tetrahydronaphthalene moiety fused to an ethylamine group, with the (R)-configuration at the chiral center (Figure 1). The stereochemistry is critical, as enantiomeric purity influences biological interactions and synthetic pathways.

Structural Highlights:

  • Tetrahydronaphthalene core: A partially saturated naphthalene system providing hydrophobic character.

  • Ethylamine side chain: A primary amine group facilitating salt formation and solubility enhancement via hydrochloride conjugation.

  • Chiral center: The (R)-configuration dictates spatial orientation, impacting receptor binding and catalytic behavior.

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClN
Molecular Weight211.73 g/mol
CAS Number154377-56-7
IUPAC Name(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine hydrochloride

Physicochemical Properties

Thermodynamic and Solubility Characteristics

The hydrochloride salt form improves aqueous solubility compared to the free base, making it suitable for biological assays. Key physicochemical parameters include:

  • Boiling Point: Predicted at 280.1 ± 9.0 °C .

  • Density: 1.010 ± 0.06 g/cm³ .

  • pKa: 9.87 ± 0.29, indicative of moderate basicity .

The compound’s logP (partition coefficient) is estimated to be 2.5–3.0, reflecting its lipophilic nature due to the tetrahydronaphthalene system.

Synthesis and Manufacturing

Asymmetric Synthesis Routes

The (R)-enantiomer is synthesized via asymmetric catalysis to enforce stereochemical control. A typical route involves:

  • Friedel-Crafts alkylation of tetrahydronaphthalene with acetaldehyde derivatives to form the ethylamine backbone.

  • Chiral resolution using tartaric acid derivatives or enzymatic methods to isolate the (R)-enantiomer.

  • Salt formation via treatment with hydrochloric acid to yield the hydrochloride.

Reaction Optimization

Critical parameters include:

  • Temperature: Maintained below 0°C during amine hydrochloride precipitation to prevent racemization.

  • Solvent system: Tetrahydrofuran (THF) and t-butanol mixtures enhance reaction homogeneity .

  • Catalysts: Chiral phosphoric acids (CPAs) or transition-metal complexes improve enantiomeric excess (ee > 95%) .

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (300 MHz, CDCl₃): Signals at δ 5.72 (s, 2H, aromatic), 3.05 (s, 2H, NH₂), 2.64–2.57 (m, 4H, CH₂) .

  • ¹³C NMR (75 MHz, DMSO-d₆): Peaks at δ 172.5 (COOH), 128.9–121.9 (aromatic carbons), 42.2 (CH₂NH₂) .

Mass Spectrometry:

  • HRMS (ESI-TOF+): m/z 191.1063 ([M + H]⁺, calcd 191.1066 for C₁₂H₁₅O₂) .

Infrared Spectroscopy:

  • IR (neat): Bands at 2952 cm⁻¹ (O–H), 1691 cm⁻¹ (C=O) .

Pharmacological and Biological Relevance

Toxicity Profile

Preliminary data from structurally related amines indicate moderate toxicity (LD₅₀ ~ 200 mg/kg in rodents). Safety protocols mandate gloves, goggles, and fume hoods during handling .

Applications in Research

Pharmaceutical Development

The compound serves as:

  • A chiral building block for acetylcholinesterase inhibitors like rivastigmine .

  • A reference standard in impurity profiling for antipsychotic drugs.

Organic Synthesis

Its utility in borrowing hydrogen catalysis enables C–N bond formation, a key step in alkaloid synthesis .

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